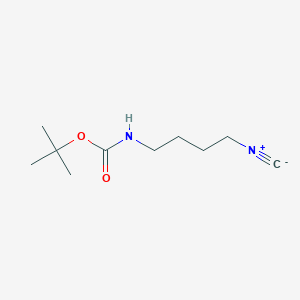
5-Amino-3-chloropyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-chloropyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups It is a derivative of pyrazine, a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3-chloropyrazine-2-carbonitrile. This intermediate is then subjected to nucleophilic substitution with ammonia to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-chloropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
Oxidation: Nitro derivatives of pyrazine.
Reduction: Alcohol derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-chloropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its activity against Mycobacterium tuberculosis.
Wirkmechanismus
The mechanism of action of 5-Amino-3-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to disrupt the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene, leading to changes in cellular metabolism and plant growth. This disruption can inhibit the growth of certain microorganisms and affect various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-chloropyrazine-2-carboxamide
- 2-Amino-5-chloropyrazine
- 5-Chloropyrazine-2-carboxylic acid
Uniqueness
5-Amino-3-chloropyrazine-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allow it to participate in a wide range of chemical reactions.
Eigenschaften
Molekularformel |
C5H4ClN3O2 |
|---|---|
Molekulargewicht |
173.56 g/mol |
IUPAC-Name |
5-amino-3-chloropyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-3(5(10)11)8-1-2(7)9-4/h1H,(H2,7,9)(H,10,11) |
InChI-Schlüssel |
XQZFRCCRSZQTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C(=N1)C(=O)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)





